molecular formula C12H13BrO4 B1617435 (E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid CAS No. 423736-20-3

(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid

Cat. No. B1617435
M. Wt: 301.13 g/mol
InChI Key: LTHUJDUHQIIGPP-UHFFFAOYSA-N
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Description

(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid, also known as BEMPA, is an organic compound composed of a phenyl ring and an acrylic acid moiety. It is a white, crystalline solid with a melting point of 90°C and a boiling point of 212°C. BEMPA is a useful reagent in organic synthesis and has a wide range of applications in scientific research. In

Scientific Research Applications

1. Material Properties and Polymerization

(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid and its derivatives are explored in various polymerization processes to produce materials with enhanced properties. A significant application is found in the direct synthesis of branched, carboxylic acid-functionalized polyolefins, such as ethylene-co-acrylic acid copolymers. These materials are synthesized via a palladium-catalyzed polymerization process, leading to products with potentially better control over microstructures and improved mechanical properties (Dai & Chen, 2018).

2. Corrosion Inhibition

Certain derivatives of (E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid are used as effective corrosion inhibitors. For example, acrylamide derivatives are studied for their impact on corrosion inhibition of copper in nitric acid solutions. These compounds show promising results as mixed-type inhibitors, indicating a potential application in protecting metals from corrosion (Abu-Rayyan et al., 2022).

3. Synthesis and Crystal Structure

The synthesis and crystal structure analysis of derivatives of (E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid, such as E and Z isomers, are explored in research. This involves selective acidification and X-ray diffraction studies to confirm the structures of these isomers, providing valuable information for further applications in material science and pharmaceuticals (Chenna et al., 2008).

4. Polymerization Techniques

The reversible addition fragmentation chain transfer (RAFT) polymerization of related acrylates is a novel route toward producing poly(acrylic acid) and derived block copolymer structures. This technique demonstrates an optimized polymerization process, leading to well-defined poly(acrylic acid) and cross-linked network materials, which are potentially useful in various industrial applications (Hoogenboom et al., 2005).

5. Interaction with Biological Systems

The interaction of poly(acrylic acid) derivatives with biological systems, such as cell membranes, is a subject of interest. These derivatives can modify the properties of phospholipid vesicle membranes in a pH-dependent manner, indicating potential applications in drug delivery and biosensing technologies (Seki & Tirrell, 1984).

properties

IUPAC Name

(E)-3-(3-bromo-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUJDUHQIIGPP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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